molecular formula C15H22O5S B14861471 2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester

2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester

Cat. No.: B14861471
M. Wt: 314.4 g/mol
InChI Key: PVTPRNSKFBHAKO-UHFFFAOYSA-N
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Description

2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester is an organic compound with the molecular formula C15H22O5S and a molecular weight of 314.40 g/mol . This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and a propanoic acid ethyl ester moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester typically involves the reaction of 4-butoxybenzenesulfonyl chloride with ethyl 2-bromopropanoate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the ester group can undergo hydrolysis to release the active propanoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 2-(4-butoxyphenyl)sulfonylpropanoate

InChI

InChI=1S/C15H22O5S/c1-4-6-11-20-13-7-9-14(10-8-13)21(17,18)12(3)15(16)19-5-2/h7-10,12H,4-6,11H2,1-3H3

InChI Key

PVTPRNSKFBHAKO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)OCC

Origin of Product

United States

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